![molecular formula C17H18N6OS B4534378 4-[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]-N-3-thienyl-1-piperidinecarboxamide](/img/structure/B4534378.png)
4-[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]-N-3-thienyl-1-piperidinecarboxamide
Description
"4-[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]-N-3-thienyl-1-piperidinecarboxamide" is a compound that is part of a broader class of chemicals known for their heterocyclic structures, which include pyridine, triazole, and thiophene rings. These compounds are synthesized for their unique properties and potential applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis involves multiple steps, including the reaction of sodium salts of hydroxy-prop-2-en-1-ones with different heterocyclic amines in piperidenium acetate to produce derivatives including pyrazolo[1,5-a]pyrimidine, [1,2,4]triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazole, among others. 3-Amino-6-(2-pyridyl)thieno[2,3-b]pyridine derivatives are also synthesized via the reaction of pyridine-2-thione with various halogenated compounds (Mohamed et al., 2011).
Molecular Structure Analysis
The molecular structures of these synthesized compounds are confirmed through elemental analysis, spectral data, X-ray diffraction, and alternative synthetic routes wherever possible. This rigorous analysis ensures the accuracy of the molecular configuration and the presence of the intended functional groups in the final product.
Chemical Reactions and Properties
These compounds undergo various chemical reactions, showcasing a range of reactivities due to the presence of multiple functional groups. For instance, the interaction with amines, halogenated compounds, and cyclization reactions under specific conditions are common. These reactions are pivotal for modifying the compound's structure to achieve desired physical and chemical properties.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are influenced by the compound's molecular structure. While specific data on "4-[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]-N-3-thienyl-1-piperidinecarboxamide" is not provided, compounds within this category typically exhibit varied solubility in organic solvents and stability under different environmental conditions.
Chemical Properties Analysis
The chemical properties include reactivity towards other compounds, potential for forming bonds, and the ability to undergo further chemical transformations. These properties are essential for understanding the compound's behavior in chemical reactions and its potential applications in synthesis and medicinal chemistry.
- (Mohamed et al., 2011) provides a comprehensive overview of the synthesis and characterization of related heterocyclic compounds.
- Further studies and analyses are detailed in the additional references provided, which explore various facets of the synthesis, structural analysis, and properties of closely related compounds.
properties
IUPAC Name |
4-(4-pyridin-2-yltriazol-1-yl)-N-thiophen-3-ylpiperidine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c24-17(19-13-6-10-25-12-13)22-8-4-14(5-9-22)23-11-16(20-21-23)15-3-1-2-7-18-15/h1-3,6-7,10-12,14H,4-5,8-9H2,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBFOSZPJVVZSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=C(N=N2)C3=CC=CC=N3)C(=O)NC4=CSC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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